Bienvenue dans la boutique en ligne BenchChem!

Solabegron Ethylene D4

Bioanalysis LC-MS/MS Stable Isotope Labeling

Solabegron Ethylene D4 is a deuterated (D4) internal standard offering precise quantification of Solabegron in LC-MS/MS bioanalysis. Unlike unlabeled analogues or other β3-agonists, its +4 Da mass shift ensures co-elution and complete MS/MS channel separation, guaranteeing assay accuracy and precision for clinical PK and bioequivalence studies.

Molecular Formula C23H23ClN2O3
Molecular Weight 414.9 g/mol
Cat. No. B12417005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSolabegron Ethylene D4
Molecular FormulaC23H23ClN2O3
Molecular Weight414.9 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)NCCNCC(C3=CC(=CC=C3)Cl)O
InChIInChI=1S/C23H23ClN2O3/c24-20-8-2-6-18(13-20)22(27)15-25-10-11-26-21-9-3-5-17(14-21)16-4-1-7-19(12-16)23(28)29/h1-9,12-14,22,25-27H,10-11,15H2,(H,28,29)/t22-/m0/s1/i10D2,11D2
InChIKeyLLDXOPKUNJTIRF-WPOLJRMSSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Solabegron Ethylene D4: A Deuterated Stable Isotope-Labeled Internal Standard for β3-AR Agonist Bioanalysis


Solabegron Ethylene D4 (CAS 1250986-04-9) is a deuterated stable isotope-labeled analog of Solabegron, a selective β3-adrenergic receptor (β3-AR) agonist [1]. The compound incorporates four deuterium atoms at the ethylene moiety of the parent molecule, yielding a molecular mass increase of 4 Da (MW 414.92 vs. 410.9 for unlabeled Solabegron) . Solabegron is a carboxybiphenyl derivative that stimulates cAMP accumulation in cells expressing human β3-AR with an EC50 of 22 ± 6 nM [2]. The deuterated form serves primarily as an internal standard for LC-MS/MS quantification of Solabegron in biological matrices, with no intended direct therapeutic use .

Why Unlabeled Solabegron or Alternative β3-AR Agonists Cannot Substitute for Solabegron Ethylene D4 in Quantitative Bioanalysis


In LC-MS/MS bioanalytical workflows, accurate quantification of Solabegron requires an internal standard that co-elutes with the analyte and exhibits near-identical ionization efficiency while remaining spectrometrically distinguishable [1]. Unlabeled Solabegron cannot serve as an internal standard because it is chromatographically and spectrometrically indistinguishable from the target analyte, precluding independent quantification. Alternative β3-AR agonists such as Mirabegron or Vibegron differ in chemical structure, molecular weight, and chromatographic retention time, leading to differential matrix effects and ionization suppression that compromise assay accuracy and precision [1]. Solabegron Ethylene D4, with its four-deuterium substitution on the ethylene moiety, provides the requisite +4 Da mass shift for MS/MS discrimination while maintaining physicochemical properties virtually identical to the unlabeled analyte, ensuring reliable compensation for extraction variability and matrix effects .

Solabegron Ethylene D4: Quantifiable Differentiation Evidence Versus Comparators


Mass Spectrometric Discrimination: Solabegron Ethylene D4 (+4 Da Shift) vs. Unlabeled Solabegron

Solabegron Ethylene D4 incorporates four deuterium atoms at the ethylene moiety, producing a molecular ion with a +4 Da mass shift relative to unlabeled Solabegron . This isotopic labeling enables complete baseline separation in the mass spectrometer's selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) channels, whereas unlabeled Solabegron cannot be distinguished from itself as an internal standard [1]. The deuterium substitution occurs on the ethylene group rather than labile positions prone to deuterium-hydrogen exchange, ensuring isotopic integrity during sample preparation .

Bioanalysis LC-MS/MS Stable Isotope Labeling

β3-AR Potency: Solabegron (EC50 27.6 nM) vs. Mirabegron and Vibegron in Human β3-AR-Expressing CHO-K1 Cells

In a direct comparative study using CHO-K1 cells transfected with human β-ARs, Solabegron demonstrated a β3-AR EC50 of 27.6 ± 9.08 nM with intrinsic activity 0.96 relative to isoproterenol [1]. Under identical experimental conditions, Mirabegron showed an EC50 of 1.15 ± 0.24 nM and Vibegron an EC50 of 1.26 ± 0.40 nM at the β3-AR [1]. While Solabegron is approximately 20- to 24-fold less potent at the β3-AR than Mirabegron and Vibegron, it exhibits a distinct selectivity profile: Solabegron's β2-AR EC50 was >10,000 nM, compared to Mirabegron's β2-AR EC50 of 570 ± 235 nM [1].

β3-adrenergic receptor cAMP accumulation receptor pharmacology

β3-AR Selectivity: Solabegron (β3/β2 >362-fold) vs. Mirabegron (β3/β2 496-fold) in Head-to-Head Cellular Assays

Receptor selectivity profiling in CHO-K1 cells expressing human β-ARs revealed that Solabegron exhibits a β3/β2 selectivity ratio of >362-fold and a β3/β1 selectivity ratio of 21.3-fold [1]. Mirabegron demonstrated a β3/β2 selectivity of 496-fold and β3/β1 selectivity of 517-fold under identical conditions [1]. The key differentiator is Solabegron's absolute lack of measurable β2-AR activity at concentrations up to 10,000 nM (EC50 >10,000 nM), whereas Mirabegron showed detectable β2-AR activation (EC50 570 ± 235 nM) [1]. Both compounds showed minimal β1-AR activity (Solabegron EC50 588 ± 105 nM; Mirabegron EC50 594 ± 122 nM) [1].

receptor selectivity off-target activity β-adrenergic pharmacology

Intrinsic Activity at Human β3-AR: Solabegron (96%) vs. Vibegron (93%) and Mirabegron (94%)

In cAMP accumulation assays using CHO-K1 cells expressing human β3-AR, Solabegron demonstrated an intrinsic activity (IA) of 0.96 ± 0.03 relative to the full agonist isoproterenol (IA = 1.00) [1]. Under identical conditions, Vibegron showed an IA of 0.93 ± 0.05, Mirabegron 0.94 ± 0.02, and Ritobegron 0.99 ± 0.02 [1]. All four β3-AR agonists tested approached full agonism at the human β3-AR, with no statistically meaningful differentiation in maximum achievable response.

intrinsic activity efficacy maximum response

Clinical Efficacy of Parent Compound: Solabegron 125 mg BID Reduces Incontinence Episodes by 66.5% vs. Placebo

In a Phase II multicenter, randomized, double-blind, placebo-controlled trial (n=258 women with moderate to severe OAB), Solabegron 125 mg dosed twice daily over 8 weeks produced a 66.5% reduction from baseline in incontinence episodes [1]. The adjusted mean difference from placebo was 25% (p=0.025), representing a statistically significant improvement [1]. Patients also reported a significant reduction in urination frequency (−0.8 episodes/day, p=0.036) and a 27% increase in voided urine volume (p<0.05) [1]. Adverse events did not differ between placebo and active treatment groups, with no notable changes in cardiovascular parameters or ECG findings [1].

overactive bladder clinical trial Phase II

Optimal Application Scenarios for Solabegron Ethylene D4 in Bioanalytical and Pharmacological Research


Quantitative LC-MS/MS Bioanalysis of Solabegron in Pharmacokinetic Studies

Solabegron Ethylene D4 is optimally deployed as a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification of Solabegron in plasma, urine, and tissue homogenates. The +4 Da mass shift provided by deuterium labeling of the ethylene moiety enables co-elution with the unlabeled analyte while maintaining complete MS/MS channel separation . This application is essential for clinical pharmacokinetic studies, where precise quantification of Solabegron concentrations following dosing is required to establish Cmax, AUC, t½, and clearance parameters [1]. The deuterium placement on the ethylene group, rather than on labile protons, minimizes deuterium-hydrogen exchange during sample preparation, preserving isotopic integrity .

Method Validation and Regulatory Bioequivalence Studies

In regulated bioanalytical laboratories supporting ANDA submissions, DMF filings, or clinical trial sample analysis, Solabegron Ethylene D4 serves as a certified reference standard for method validation . The compound's defined isotopic purity and structural characterization (InChI Key: LLDXOPKUNJTIRF-WPOLJRMSSA-N) enable calibration curve preparation with well-characterized accuracy and precision . This application supports the quantitative demonstration of bioequivalence between innovator and generic Solabegron formulations, where robust internal standardization is a regulatory expectation for LC-MS/MS assays .

Comparative Pharmacology Studies of β3-AR Agonist Selectivity

For research groups conducting comparative pharmacological profiling of β3-AR agonists, Solabegron Ethylene D4 itself is not the relevant reagent; rather, the unlabeled parent compound Solabegron is used as a comparator to Mirabegron, Vibegron, and Ritobegron in cellular cAMP accumulation assays [2]. The deuterated analog is procured concurrently as the internal standard for any bioanalytical measurements required in the same study (e.g., verifying compound stability in cell culture media). The key selection criterion for pharmacological studies is the distinct selectivity profile: Solabegron exhibits a β2-AR EC50 >10,000 nM, whereas Mirabegron shows measurable β2-AR activity (EC50 570 nM) [2]. This differentiation matters when experimental designs require absolute quiescence of β2-AR signaling at high agonist concentrations.

Metabolite Identification and Drug-Drug Interaction Assessment

Solabegron Ethylene D4 enables precise tracking of the parent compound in in vitro metabolism studies using hepatocytes or liver microsomes, facilitating the distinction between parent drug depletion and metabolite formation . The stable isotope label allows researchers to monitor Solabegron concentrations in the presence of co-administered drugs, providing quantitative data on potential drug-drug interactions mediated by CYP enzymes or transporters . This application is particularly relevant given the ongoing clinical development of Solabegron as a once-daily formulation for OAB, where understanding metabolic clearance pathways is critical for dose optimization and safety assessment [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Solabegron Ethylene D4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.